molecular formula C12H4Cl7N3O4 B15343422 2,6-Dichloro-4-nitroaniline--1,2,3,4,5-pentachloro-6-nitrobenzene (1/1) CAS No. 37203-85-3

2,6-Dichloro-4-nitroaniline--1,2,3,4,5-pentachloro-6-nitrobenzene (1/1)

Cat. No.: B15343422
CAS No.: 37203-85-3
M. Wt: 502.3 g/mol
InChI Key: NYAZAOQABAWNSW-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-nitroaniline: and 1,2,3,4,5-pentachloro-6-nitrobenzene are two distinct organic compounds with significant applications in various fields.

2,6-Dichloro-4-nitroaniline: is an organic compound with the formula O2NC6H2Cl2NH2. It is primarily used as a precursor to azo dyes, particularly disperse brown 1 . This compound is a yellow solid and is known for its applications in the dye and agricultural industries .

1,2,3,4,5-Pentachloro-6-nitrobenzene: It is an off-white to yellow crystalline solid with a musty odor . PCNB is used to suppress the growth of fungi in various crops and to prevent the formation of slime in industrial waters .

Preparation Methods

2,6-Dichloro-4-nitroaniline: is synthesized by chlorinating 4-nitroaniline with chlorine bleaching liquor in water using acids. The process involves chlorinating 1 mole of 4-nitroaniline in 3-6 moles of hydrochloric acid or nitric acid in the presence of a dispersing agent. The chlorination is initially carried out at 5° to 10°C, then at 15°-20°C, and finally at 70°C . Industrial production methods involve similar chlorination processes with optimized reaction conditions to ensure high yield and purity .

1,2,3,4,5-Pentachloro-6-nitrobenzene: is prepared by chlorinating nitrobenzene at 60-70°C in chlorosulfuric acid with iodine as a catalyst. It can also be produced by the nitration of chlorinated benzenes . The industrial production of PCNB involves similar chlorination and nitration processes, ensuring the efficient production of the compound .

Mechanism of Action

2,6-Dichloro-4-nitroaniline: exerts its effects primarily through its fungicidal properties. It inhibits the growth of fungi by interfering with their cellular processes . The exact molecular targets and pathways involved are still under investigation.

1,2,3,4,5-Pentachloro-6-nitrobenzene: acts as a fungicide by disrupting the cellular processes of fungi, leading to their death . It is known to degrade into various metabolites, including pentachloroaniline and pentachlorophenol, which also exhibit fungicidal properties .

Comparison with Similar Compounds

2,6-Dichloro-4-nitroaniline: can be compared with other dichloronitroanilines, such as 2,5-dichloro-4-nitroaniline. While both compounds have similar structures, their reactivity and applications may differ due to the position of the chlorine atoms .

1,2,3,4,5-Pentachloro-6-nitrobenzene: is similar to other chlorinated nitrobenzenes, such as hexachlorobenzene (HCB). Both compounds are used as fungicides, but their effectiveness and environmental impact may vary .

Properties

CAS No.

37203-85-3

Molecular Formula

C12H4Cl7N3O4

Molecular Weight

502.3 g/mol

IUPAC Name

2,6-dichloro-4-nitroaniline;1,2,3,4,5-pentachloro-6-nitrobenzene

InChI

InChI=1S/C6Cl5NO2.C6H4Cl2N2O2/c7-1-2(8)4(10)6(12(13)14)5(11)3(1)9;7-4-1-3(10(11)12)2-5(8)6(4)9/h;1-2H,9H2

InChI Key

NYAZAOQABAWNSW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)N)Cl)[N+](=O)[O-].C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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